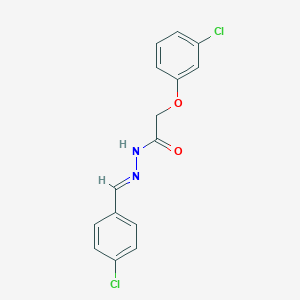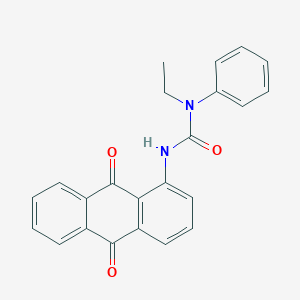![molecular formula C15H10Cl2FN3O2 B386723 1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE](/img/structure/B386723.png)
1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorobenzylidene, hydrazino, and fluorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-fluoroaniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide
- 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide
Uniqueness
1-{N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-FLUOROPHENYL)FORMAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C15H10Cl2FN3O2 |
|---|---|
Molecular Weight |
354.2g/mol |
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(3-fluorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl2FN3O2/c16-10-5-4-9(13(17)6-10)8-19-21-15(23)14(22)20-12-3-1-2-11(18)7-12/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
YLIQILKZHNRKHJ-UFWORHAWSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]acetohydrazide](/img/structure/B386640.png)
![4-({[4-(Ethoxycarbonyl)phenyl]imino}methyl)phenyl 4-bromobenzoate](/img/structure/B386641.png)
![N'-[2-(octyloxy)benzylidene]-2-quinolinecarbohydrazide](/img/structure/B386642.png)

![2-{[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B386646.png)
![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B386647.png)
![3-{[(4-bromophenoxy)acetyl]hydrazono}-N-(2-ethylphenyl)butanamide](/img/structure/B386652.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B386654.png)
![[4-[(4-Acetamidophenyl)iminomethyl]phenyl] 4-bromobenzoate](/img/structure/B386655.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzoate](/img/structure/B386656.png)
![Butyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386658.png)
![(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B386659.png)

![4-(benzyloxy)-N'-[2-(hexyloxy)benzylidene]benzohydrazide](/img/structure/B386664.png)
